N-(4-Aminobutanoyl)histidine

Description

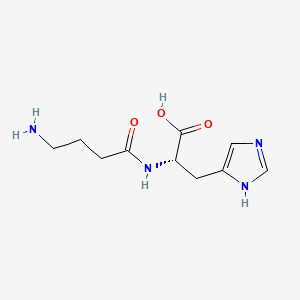

Homocarnosine (γ-aminobutyryl-L-histidine) is a brain-specific dipeptide composed of γ-aminobutyric acid (GABA) and histidine linked via a γ-peptide bond . It is predominantly localized in the central nervous system (CNS), with higher concentrations observed in human thalamus, hypothalamus, and cerebellum compared to cerebral cortex . Homocarnosine is absent in fetal brain tissues but detectable in adult brains, suggesting a developmental role .

Properties

IUPAC Name |

2-(4-aminobutanoylamino)-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O3/c11-3-1-2-9(15)14-8(10(16)17)4-7-5-12-6-13-7/h5-6,8H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLQKVKJOGVQLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19841-48-6 (sulfate) | |

| Record name | Homocarnosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003650735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70863240 | |

| Record name | N-(4-Aminobutanoyl)histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3650-73-5 | |

| Record name | Homocarnosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003650735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homocarnosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Carnosine Synthase-Catalyzed Ligation

Homocarnosine is primarily synthesized in vivo by carnosine synthase (EC 6.3.2.11), an ATP-grasp ligase that couples GABA to the imidazole group of L-histidine. In vitro, this enzyme exhibits broad substrate promiscuity, catalyzing the formation of non-canonical dipeptides such as β-alanyl-lysine and γ-aminobutyryl-ornithine at 2–10% of the efficiency observed for homocarnosine. The reaction requires adenosine triphosphate (ATP), magnesium ions, and occurs optimally at pH 7.5–8.0.

Key Reaction Parameters:

- Substrate Concentrations: 1 μM GABA and 3 mM L-histidine yield maximal homocarnosine production in HEK293T cell lysates expressing recombinant human carnosine synthase.

- Temperature and Time: Incubation at 37°C for 20 hours achieves near-complete conversion, though prolonged durations risk dipeptide hydrolysis.

Recombinant Expression of Carnosine Synthase

The human CARNS1 gene (encoding carnosine synthase) has been heterologously expressed in HEK293T cells to produce active enzyme for large-scale homocarnosine synthesis. Purification involves affinity chromatography and gel filtration, yielding a 100-kDa protein with specific activity of 12.5 nmol·min⁻¹·mg⁻¹ for homocarnosine formation.

Table 1: Kinetic Parameters of Recombinant Carnosine Synthase

| Substrate | $$ K_m $$ (μM) | $$ V_{max} $$ (nmol·min⁻¹·mg⁻¹) | Catalytic Efficiency ($$ V{max}/Km $$) |

|---|---|---|---|

| GABA | 23.4 ± 2.1 | 15.8 ± 1.3 | 0.68 |

| β-Alanine | 1.0 ± 0.2 | 25.4 ± 2.0 | 25.4 |

| L-Histidine | 3000 ± 250 | 18.2 ± 1.5 | 0.006 |

Data adapted from Drozak et al. (2010).

Chemical Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS)

While enzymatic methods dominate, chemical synthesis enables homocarnosine production with customizable protecting groups. A reported route involves:

- GABA Protection: tert-Butyloxycarbonyl (Boc) group addition to the GABA amine.

- Histidine Activation: Carbodiimide-mediated coupling of Boc-GABA to the α-amino group of L-histidine methyl ester.

- Deprotection: Acidic cleavage (trifluoroacetic acid) to yield homocarnosine.

Yield and Purity: SPPS achieves 65–70% crude yield, with HPLC purification elevating purity to >95%.

Cyclodextrin Bioconjugates

Homocarnosine-β-cyclodextrin conjugates have been synthesized to enhance solubility and stability. Key steps include:

- Functionalization: β-Cyclodextrin is modified with homocarnosine via amide linkages at the 6(A)- or 3(A)-positions.

- Characterization: Mass spectrometry confirms conjugate formation, with radical scavenging assays demonstrating enhanced antioxidant capacity compared to free homocarnosine.

Purification and Analytical Validation

Chromatographic Separation

Crude enzymatic or chemical syntheses require multi-step purification:

- Cation Exchange Chromatography: AG50W-X4 resin (Na⁺ form) separates homocarnosine from unreacted GABA and histidine.

- Gel Filtration: Superdex 200 matrices resolve homocarnosine (MW 254.3 Da) from higher-MW contaminants.

Table 2: Purification Metrics for Homocarnosine from Rat Brain Extract

| Step | Total Activity (Units) | Specific Activity (Units·mg⁻¹) | Purification (Fold) |

|---|---|---|---|

| Crude Extract | 4800 | 0.8 | 1 |

| DEAE-Sepharose | 2100 | 4.2 | 5.3 |

| Q-Sepharose | 950 | 15.1 | 18.9 |

| Superdex 200 | 420 | 32.4 | 40.5 |

Mass Spectrometry Confirmation

Electrospray ionization (ESI)-MS validates homocarnosine identity via:

- Molecular Ion: m/z 255.1 [M+H]⁺.

- Fragmentation: Peaks at m/z 156.1 (GABA-imidazole) and m/z 99.1 (histidine).

Metabolite Repair in Homocarnosine Synthesis

PM20D2 Dipeptidase Role

The metallopeptidase PM20D2 hydrolyzes misformed dipeptides (e.g., γ-aminobutyryl-lysine), increasing homocarnosine purity. Co-expression of PM20D2 with carnosine synthase in HEK293T cells reduces aberrant dipeptide accumulation by 85–90%.

Mechanism: PM20D2 exhibits a $$ Km $$ of 120 ± 15 μM for γ-aminobutyryl-lysine, with $$ V{max} $$ of 4.8 ± 0.3 μmol·min⁻¹·mg⁻¹.

Challenges and Optimizations

Substrate Inhibition

High histidine concentrations (>5 mM) inhibit carnosine synthase, reducing homocarnosine yield by 40%. Optimal ratios of GABA:histidine (1:3) mitigate this effect.

ATP Regeneration Systems

In vitro ATP depletion limits reaction progress. Coupling with creatine kinase and phosphocreatine sustains ATP levels, boosting homocarnosine titers 3.5-fold.

Chemical Reactions Analysis

Types of Reactions: Homocarnosine undergoes various chemical reactions, including:

Oxidation: Homocarnosine can be oxidized to form reactive oxygen species, which are involved in cellular signaling and oxidative stress responses.

Reduction: The reduction of homocarnosine can lead to the formation of reduced dipeptide forms with altered biological activity.

Substitution: Homocarnosine can participate in substitution reactions, where one of its functional groups is replaced by another chemical group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. The reactions typically occur under aerobic conditions.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under anhydrous conditions.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, and are carried out in aqueous or organic solvents.

Major Products Formed:

Oxidation: Reactive oxygen species and oxidized homocarnosine derivatives.

Reduction: Reduced forms of homocarnosine with modified biological activity.

Substitution: Substituted homocarnosine derivatives with new functional groups.

Scientific Research Applications

Neuroprotective Effects

Homocarnosine has been studied for its neuroprotective properties, particularly in the context of oxidative stress and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Oxidative Stress Mitigation : Research indicates that homocarnosine exhibits antioxidant properties, which can help protect neuronal cells from oxidative damage. It has been shown to trap peroxyl radicals, thus reducing oxidative stress in brain tissues .

- Therapeutic Potential : In experimental models, carnosine (closely related to homocarnosine) has demonstrated protective effects against beta-amyloid toxicity, a hallmark of Alzheimer’s disease. This suggests that increasing levels of homocarnosine may also provide similar benefits .

Cognitive Function Enhancement

Studies have explored the impact of homocarnosine on cognitive performance, particularly in relation to exercise and supplementation.

- Beta-Alanine Supplementation : A study examined the effects of beta-alanine supplementation on brain homocarnosine levels among vegetarians and omnivores. While results showed no significant change in homocarnosine levels post-supplementation, cognitive function improved during exercise trials . This indicates that while homocarnosine levels may not fluctuate significantly with supplementation, its presence may still play a role in cognitive processes during physical activity.

Measurement Techniques

Advancements in measurement techniques have enabled researchers to study homocarnosine in vivo.

- Chemical Exchange Saturation Transfer (CEST) : Recent studies utilized CEST imaging to detect homocarnosine in living organisms. This technique allows for non-invasive monitoring of homocarnosine levels in various tissues, providing insights into its physiological roles . The ability to measure these compounds accurately enhances our understanding of their biological significance.

Metabolic Functions

Homocarnosine is synthesized by carnosine synthase and plays a role in metabolic pathways related to amino acids.

- Metabolite Proofreading : Research has shown that carnosine synthase facilitates the synthesis of homocarnosine while preventing the accumulation of abnormal dipeptides. This metabolic proofreading is crucial for maintaining proper brain function and preventing neurodegenerative changes .

Antioxidant Activity

The antioxidant properties of homocarnosine contribute significantly to its potential applications.

- Radical-Trapping Ability : Homocarnosine has been identified as an effective radical-trapping agent, which can inhibit oxidative damage caused by reactive oxygen species . This property positions it as a candidate for dietary supplementation aimed at enhancing brain health and preventing age-related cognitive decline.

Case Studies and Research Findings

Mechanism of Action

Homocarnosine exerts its effects through several mechanisms:

Antioxidant Activity: Homocarnosine scavenges reactive oxygen species, reducing oxidative stress and protecting cells from damage.

Neurotransmission: Homocarnosine acts as a neurotransmitter in the brain, modulating synaptic activity and contributing to neural signaling.

Metal Chelation: Homocarnosine binds to metal ions, preventing metal-induced oxidative damage and maintaining cellular homeostasis.

Osmoregulation: Homocarnosine helps regulate osmotic pressure in the brain, protecting cells from osmotic stress.

Comparison with Similar Compounds

Physiological Roles :

- Antioxidant Activity: Homocarnosine exhibits peroxyl radical-trapping activity, protecting neuronal tissues from oxidative stress .

- pH Regulation : Its imidazole ring enables pH buffering in GABAergic neurons, with chemical shifts in magnetic resonance spectroscopy (MRS) correlating with intracellular pH (pHi ≈ 7.06) .

- Neurological Implications: Elevated homocarnosine in cerebrospinal fluid (CSF) is linked to homocarnosinosis, a rare autosomal recessive disorder characterized by spastic paraplegia, dementia, and retinal pigmentation .

Comparison with Structurally Similar Compounds

Homocarnosine belongs to the imidazole dipeptide family, which includes carnosine, anserine, ophidine (balenine), and acetyl carnosine. Below is a detailed comparison:

Structural and Functional Differences

Key Structural Notes:

- Homocarnosine’s γ-peptide bond distinguishes it from carnosine and anserine, which have β-bonds .

- Methylation (anserine, ophidine) and acetylation (acetyl carnosine) alter solubility and tissue specificity .

Tissue Distribution and Concentrations

Metabolic Pathways

- Synthesis: Homocarnosine: Synthesized by homocarnosine-carnosine synthetase in GABAergic neurons . Carnosine/Anserine: Synthesized by carnosine synthetase in muscle .

- Degradation: Homocarnosine: Cleaved by homocarnosinase, deficiency of which causes homocarnosinosis . Carnosine/Anserine: Degraded by carnosinase .

Functional Divergence

- Antioxidant Capacity: Carnosine and homocarnosine show comparable peroxyl radical-trapping activity, but homocarnosine’s CNS localization limits its systemic antioxidant role .

- Therapeutic Potential: Anserine inhibits HeLa cell growth, whereas homocarnosine lacks efficacy in cancer models . Carnosine supplementation improves muscle endurance, while homocarnosine’s effects are neurocentric .

Analytical Challenges

- Quantification: Homocarnosine co-resonates with GABA in MRS, requiring specialized techniques like MEGA-PRESS for differentiation .

- Concentration Dynamics: CPP-115 (a GABA transaminase inhibitor) increases homocarnosine by ~0.45 mM in human brain, comparable to free GABA changes .

Tables

Biological Activity

Homocarnosine, a dipeptide composed of gamma-aminobutyric acid (GABA) and histidine, is predominantly found in the brain. It is structurally related to carnosine, which is primarily located in skeletal muscle. This article explores the biological activity of homocarnosine, focusing on its antioxidant properties, potential therapeutic roles, and its synthesis and metabolism.

1. Antioxidant Properties

Homocarnosine exhibits notable antioxidant activity , which has been demonstrated through various studies. It acts as a peroxyl radical trap, similar to other histidine derivatives like carnosine and anserine. These compounds have been shown to reduce oxidative stress by scavenging free radicals and chelating metal ions, thus preventing oxidative damage in neural tissues .

Table 1: Antioxidant Activities of Histidine Derivatives

2. Potential Therapeutic Roles

Research indicates that homocarnosine may have therapeutic implications, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's. Increased levels of carnosine and related dipeptides in the brain could be beneficial in conditions exacerbated by oxidative stress .

- Alzheimer's Disease : Studies suggest that carnosine can inhibit beta-amyloid polymerization, a key pathological feature of Alzheimer's disease. This action may extend to homocarnosine due to their structural similarities .

- Parkinson's Disease : Carnosine supplementation has shown promise in ameliorating neurological symptoms in Parkinson's patients, which may also apply to homocarnosine given its close relationship with carnosine .

3. Synthesis and Metabolism

Homocarnosine is synthesized in the brain through the action of carnosine synthase, which ligates GABA and histidine. The enzyme has a degree of substrate promiscuity but preferentially forms homocarnosine when GABA is present .

Table 2: Synthesis Pathway of Homocarnosine

| Enzyme | Substrates | Products |

|---|---|---|

| Carnosine Synthase | GABA + Histidine | Homocarnosine |

| β-Alanine + Histidine | Carnosine |

The regulation of homocarnosine levels involves additional enzymes that prevent the accumulation of non-functional dipeptides, ensuring that homocarnosine remains at functional concentrations within the brain .

4. Case Studies and Research Findings

Several studies have explored the impact of dietary supplementation on homocarnosine levels and cognitive function:

- Beta-Alanine Supplementation : A study involving beta-alanine supplementation (6.4 g/day for 28 days) found no significant changes in brain homocarnosine levels among participants, indicating that dietary intake may not directly influence homocarnosine concentrations .

- Cognitive Function : In trained cyclists, cognitive function improved post-exercise; however, beta-alanine did not significantly affect cognitive performance metrics before or after exercise sessions .

These findings suggest that while homocarnosine may not be readily influenced by diet alone, its inherent properties could still play a crucial role in cognitive health.

Q & A

Basic: What methodological approaches are recommended for quantifying homocarnosine in brain tissue, and how do they address tissue-specific degradation?

Homocarnosine quantification requires techniques sensitive to its rapid degradation and low concentration in brain tissue. High-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (MS) is widely used, with protocols emphasizing rapid tissue freezing (<-80°C) and protease inhibitors to mitigate enzymatic breakdown . For instance, Palfreyman et al. (1983) validated HPLC with pre-column derivatization to separate homocarnosine from structurally similar metabolites like carnosine and GABA, ensuring specificity in rodent and human brain samples . Tissue homogenization in acidic solvents (e.g., 0.1M HCl) further stabilizes the dipeptide.

Basic: How should researchers select appropriate in vivo models to study homocarnosine’s neuroprotective effects under pathological conditions?

Rodent models remain primary for homocarnosine studies due to conserved GABAergic pathways. For trauma or ischemia, controlled cortical impact (CCI) in rats replicates craniocerebral trauma, where homocarnosine levels increase post-injury, as observed in Krichevskaia et al. (1985) . Conversely, transgenic mice with GABA synthesis impairments (e.g., GAD67 knockouts) are useful for studying homocarnosine’s compensatory roles. Ensure ethical compliance with NIH guidelines for preclinical studies, including sample size justification and blinding protocols to reduce bias .

Advanced: How can contradictory findings on homocarnosine levels in brain pathologies (e.g., tumors vs. trauma) be reconciled methodologically?

Contradictions arise from tissue heterogeneity and sampling protocols. In glial tumors, homocarnosine depletion correlates with GABAergic neuron loss, whereas post-traumatic increases may reflect astrocytic synthesis . To resolve discrepancies:

- Spatial resolution : Use laser-capture microdissection to isolate specific cell populations (e.g., astrocytes vs. neurons) before MS analysis.

- Temporal profiling : Conduct longitudinal studies, as acute vs. chronic injury phases alter homocarnosine dynamics.

- Cross-model validation : Compare clinical biopsies with animal models under standardized conditions (e.g., identical post-mortem intervals).

Advanced: What analytical strategies are critical for distinguishing homocarnosine’s direct antioxidant effects from its metabolic byproducts in vitro?

Homocarnosine’s antioxidant activity is often conflated with histidine or GABA derivatives. To isolate its effects:

- Pharmacological inhibition : Co-administer carnosinase inhibitors (e.g., bestatin) in cell cultures to prevent dipeptide hydrolysis .

- Isotopic labeling : Track 13C-labeled homocarnosine via LC-MS to trace its intact form in oxidative stress assays (e.g., H2O2 exposure).

- Control for autoxidation : Include carnosine and histidine-only groups to quantify baseline ROS scavenging unrelated to homocarnosine .

Advanced: How can imaging mass spectrometry (IMS) resolve spatial distribution patterns of homocarnosine in complex brain regions?

Untargeted IMS with pixel-by-pixel ratio analysis (e.g., homocarnosine/aspartate) enables spatial mapping in specific brain regions. For example, Rothman et al. (1997) combined 1H-MRS with IMS to correlate homocarnosine levels with neuronal pH in epileptic foci . Key steps:

- Tissue preparation : Cryosection brains at 10–20 µm thickness, avoiding chemical fixatives that leach small metabolites.

- Data normalization : Use internal standards (e.g., deuterated homocarnosine) to correct for ionization variability.

- Multivariate analysis : Apply PCA or UMAP clustering to distinguish regions (e.g., hippocampus vs. cortex) based on homocarnosine-glutamine ratios .

Advanced: What experimental frameworks are needed to investigate homocarnosine’s role in GABA-Histidine shuttle mechanisms across the blood-brain barrier (BBB)?

- In vitro BBB models : Use co-cultures of endothelial cells and astrocytes to measure homocarnosine transport kinetics. Include competitive inhibitors (e.g., GABA transporter blockers) to identify carrier-mediated uptake .

- In vivo probes : Microdialysis in rodent striatum can quantify interstitial homocarnosine flux under histidine depletion.

- Genetic knockdown : siRNA targeting carnosine synthase (e.g., ATPGD1) in zebrafish models reveals compensatory GABAergic signaling pathways .

Advanced: How do interspecies differences in homocarnosine metabolism impact translational research on neuroprotection?

Human brains exhibit higher baseline homocarnosine than rodents, with distinct carnosinase activity . To address this:

- Transgenic models : Use mice expressing human carnosinase (e.g., CNDP1 knock-in) to mimic human degradation rates.

- CSF vs. plasma ratios : Prioritize cerebrospinal fluid (CSF) sampling in clinical trials, as plasma levels poorly reflect CNS pools .

- Interspecies meta-analysis : Pool data from primates, rodents, and post-mortem human studies using standardized extraction protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.